molecular formula C8H8BrN3O B12830191 1-(5-Bromopyridin-2-yl)imidazolidin-2-one

1-(5-Bromopyridin-2-yl)imidazolidin-2-one

Cat. No.: B12830191
M. Wt: 242.07 g/mol
InChI Key: XONAWGSPSGJSTJ-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)imidazolidin-2-one is a heterocyclic compound that features a bromopyridine moiety attached to an imidazolidinone ring. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of both bromine and nitrogen atoms in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

The synthesis of 1-(5-Bromopyridin-2-yl)imidazolidin-2-one can be achieved through several routes. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with ethylenediamine under dehydrating conditions to form the imidazolidinone ring. The reaction typically requires a catalyst such as phosphorus oxychloride (POCl3) and is carried out under reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.

Chemical Reactions Analysis

1-(5-Bromopyridin-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under mild conditions, forming new C-N or C-S bonds.

    Oxidation: The imidazolidinone ring can be oxidized to form imidazolidinedione derivatives using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding imidazolidine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for nucleophilic substitution and solvents like dimethyl sulfoxide (DMSO) for oxidation reactions. Major products formed from these reactions include substituted imidazolidinones and imidazolidinediones .

Scientific Research Applications

1-(5-Bromopyridin-2-yl)imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety allows the compound to bind to active sites, while the imidazolidinone ring can form hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .

Comparison with Similar Compounds

1-(5-Bromopyridin-2-yl)imidazolidin-2-one can be compared with other similar compounds, such as:

    1-(5-Chloropyridin-2-yl)imidazolidin-2-one: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    1-(5-Fluoropyridin-2-yl)imidazolidin-2-one: Contains a fluorine atom, which can enhance the compound’s stability and lipophilicity.

    1-(5-Methylpyridin-2-yl)imidazolidin-2-one: The presence of a methyl group can affect the compound’s steric properties and reactivity.

The uniqueness of this compound lies in its bromine atom, which provides distinct reactivity patterns and potential for further functionalization .

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)imidazolidin-2-one

InChI

InChI=1S/C8H8BrN3O/c9-6-1-2-7(11-5-6)12-4-3-10-8(12)13/h1-2,5H,3-4H2,(H,10,13)

InChI Key

XONAWGSPSGJSTJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C2=NC=C(C=C2)Br

Origin of Product

United States

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